3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a trifluoromethyl group, and a boronic acid pinacol ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves multiple steps. One common method includes the formation of the pyrrolidinyl group through the reaction of a suitable precursor with an oxidizing agent. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. Finally, the boronic acid pinacol ester moiety is attached through a coupling reaction with pinacol and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The boronic acid pinacol ester moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- (2-Oxo-1-pyrrolidinyl)acetic Acid
Uniqueness
Compared to similar compounds, 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it more versatile in various applications .
Properties
Molecular Formula |
C17H21BF3NO3 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)12-8-11(17(19,20)21)9-13(10-12)22-7-5-6-14(22)23/h8-10H,5-7H2,1-4H3 |
InChI Key |
RKVQFXZVQVQZAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C(F)(F)F |
Origin of Product |
United States |
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